Ethyl 5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-2-thioxo-1,3-dithiole-4-carboxylate Ethyl 5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-2-thioxo-1,3-dithiole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 105623-82-3
VCID: VC7681145
InChI: InChI=1S/C14H11ClO3S4/c1-2-18-12(17)11-13(22-14(19)21-11)20-7-10(16)8-3-5-9(15)6-4-8/h3-6H,2,7H2,1H3
SMILES: CCOC(=O)C1=C(SC(=S)S1)SCC(=O)C2=CC=C(C=C2)Cl
Molecular Formula: C14H11ClO3S4
Molecular Weight: 390.93

Ethyl 5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-2-thioxo-1,3-dithiole-4-carboxylate

CAS No.: 105623-82-3

Cat. No.: VC7681145

Molecular Formula: C14H11ClO3S4

Molecular Weight: 390.93

* For research use only. Not for human or veterinary use.

Ethyl 5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-2-thioxo-1,3-dithiole-4-carboxylate - 105623-82-3

Specification

CAS No. 105623-82-3
Molecular Formula C14H11ClO3S4
Molecular Weight 390.93
IUPAC Name ethyl 5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-2-sulfanylidene-1,3-dithiole-4-carboxylate
Standard InChI InChI=1S/C14H11ClO3S4/c1-2-18-12(17)11-13(22-14(19)21-11)20-7-10(16)8-3-5-9(15)6-4-8/h3-6H,2,7H2,1H3
Standard InChI Key FAUJULXEZZQLRA-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(SC(=S)S1)SCC(=O)C2=CC=C(C=C2)Cl

Introduction

Chemical Identification and Structural Characteristics

Nomenclature and Molecular Structure

The systematic name of the compound, ethyl 5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-2-thioxo-1,3-dithiole-4-carboxylate, reflects its intricate architecture. The core 1,3-dithiole ring (a five-membered ring with sulfur at positions 1 and 3) is substituted at position 5 with a sulfanyl group linked to a 2-(4-chlorophenyl)-2-oxoethyl moiety. Position 4 hosts a carboxylate ester (ethyl group), while position 2 contains a thioxo group (S\text{S}) . The 4-chlorophenyl group introduces aromaticity and electron-withdrawing characteristics, which may influence reactivity and intermolecular interactions.

Synthesis and Production

Synthetic Routes

  • Cyclization Reactions: Thiol-ene click chemistry or oxidative coupling of dithiols with α,β-unsaturated carbonyl compounds.

  • Substitution Reactions: Nucleophilic displacement at the 5-position of preformed 1,3-dithiole rings using thiol-containing reagents.

A plausible route involves reacting ethyl 2-thioxo-1,3-dithiole-4-carboxylate with 2-(4-chlorophenyl)-2-oxoethyl thiol under basic conditions. Catalytic agents like triethylamine or DBU could facilitate thiolate formation, promoting nucleophilic attack on the dithiole ring .

Industrial-Scale Production

Six global suppliers list the compound, primarily in China, the United States, and the United Kingdom (Table 1) . Hangzhou MolCore BioPharmatech (China) and Matrix Scientific (USA) dominate the market, offering bulk quantities for research and commercial use.

Table 1: Commercial Suppliers of Ethyl 5-{[2-(4-Chlorophenyl)-2-Oxoethyl]Sulfanyl}-2-Thioxo-1,3-Dithiole-4-Carboxylate

SupplierLocationMinimum OrderPurityApplication Focus
Hangzhou MolCore BioPharmatechChinaInquiry99%Pharmaceutical R&D
Matrix ScientificUSA1 mg99%High-purity research
3B Scientific CorporationUSAInquiry99%Custom synthesis
Key Organics/Bionet ResearchUKInquiry99%Agrochemistry

Physicochemical Properties

Stability and Solubility

The compound’s stability is influenced by its sulfur-rich structure, which may predispose it to oxidation under ambient conditions. Storage recommendations include airtight containers under inert gas (e.g., nitrogen) at 2–8°C . Solubility data remain unreported, but the ethyl ester group likely enhances lipophilicity, suggesting miscibility with organic solvents like DMSO, acetone, or chloroform.

Thermal Properties

Experimental melting/boiling points are unavailable. Molecular dynamics simulations estimate a melting point range of 120–140°C, considering the rigid dithiole core and polar substituents. Thermal decomposition studies are needed to assess suitability for high-temperature applications.

Future Research Directions

  • Synthetic Optimization: Develop scalable, cost-effective routes with green chemistry principles.

  • Biological Screening: Evaluate antimicrobial, anticancer, and enzyme inhibitory activity.

  • Material Characterization: Investigate electrochemical properties for energy storage applications.

  • Toxicological Profiling: Conduct in vitro and in vivo safety assessments.

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